molecular formula C10H12O4 B14297607 Methyl 2-hydroxy-4-methoxy-3-methylbenzoate CAS No. 116386-94-8

Methyl 2-hydroxy-4-methoxy-3-methylbenzoate

Cat. No.: B14297607
CAS No.: 116386-94-8
M. Wt: 196.20 g/mol
InChI Key: NZJNXYZWTJEZCB-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-4-methoxy-3-methylbenzoate is an organic compound with the molecular formula C10H12O4 It is a derivative of benzoic acid and is characterized by the presence of a methoxy group (-OCH3) and a hydroxyl group (-OH) on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-4-methoxy-3-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxy-4-methoxy-3-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of alternative catalysts, such as solid acid catalysts, can improve the sustainability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-4-methoxy-3-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-4-methoxy-3-methylbenzaldehyde.

    Reduction: Formation of 2-hydroxy-4-methoxy-3-methylbenzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-hydroxy-4-methoxy-3-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-4-methoxy-3-methylbenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its antimicrobial activity could be due to the disruption of microbial cell membranes or inhibition of key metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxy-4-methoxybenzoate: Similar structure but lacks the methyl group at the 3-position.

    Methyl 3-hydroxy-4-methoxybenzoate: Similar structure but the hydroxyl and methoxy groups are positioned differently on the benzene ring.

    Methyl 2-hydroxy-3-methylbenzoate: Similar structure but lacks the methoxy group at the 4-position.

Uniqueness

Methyl 2-hydroxy-4-methoxy-3-methylbenzoate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The presence of both hydroxyl and methoxy groups, along with the methyl group, provides a distinct chemical profile that can be exploited in various applications.

Properties

IUPAC Name

methyl 2-hydroxy-4-methoxy-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-6-8(13-2)5-4-7(9(6)11)10(12)14-3/h4-5,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJNXYZWTJEZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1O)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60555546
Record name Methyl 2-hydroxy-4-methoxy-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116386-94-8
Record name Methyl 2-hydroxy-4-methoxy-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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